molecular formula C11H22N2O2 B8582937 CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 107258-92-4

CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER

Cat. No. B8582937
M. Wt: 214.30 g/mol
InChI Key: HJUZGKGDCUOVML-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098912

Procedure details

640 mg of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine isomer (P-2A) and 300 mg of 5% Pd-C (50% wet) were added to 20 ml of ethanol and catalytic reduction was carried out at room temperature under 3 atm. for 3 h. Then, the catalyst was filtered off and ethanol was distilled off to obtain 390 mg of the desired compound (P-3A) in the form of a colorless, viscous oil.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH3:17])[CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C>[C:22]([O:21][C:19]([NH:18][CH:16]([CH:13]1[CH2:14][CH2:15][NH:11][CH2:12]1)[CH3:17])=[O:20])([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)C(C)NC(=O)OC(C)(C)C
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05098912

Procedure details

640 mg of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine isomer (P-2A) and 300 mg of 5% Pd-C (50% wet) were added to 20 ml of ethanol and catalytic reduction was carried out at room temperature under 3 atm. for 3 h. Then, the catalyst was filtered off and ethanol was distilled off to obtain 390 mg of the desired compound (P-3A) in the form of a colorless, viscous oil.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH3:17])[CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C>[C:22]([O:21][C:19]([NH:18][CH:16]([CH:13]1[CH2:14][CH2:15][NH:11][CH2:12]1)[CH3:17])=[O:20])([CH3:23])([CH3:24])[CH3:25]

Inputs

Step One
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)C(C)NC(=O)OC(C)(C)C
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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